ethyl2,6-dioxooxane-4-carboxylate

Molecular Weight Structural Comparison Synthetic Intermediate

Researchers need heterocyclic building blocks that withstand acidic multi-step syntheses without premature degradation. Ethyl 2,6-dioxooxane-4-carboxylate solves this with its hydrolytically stable 2,6-dioxo core. - Dual reactivity: Nucleophilic ring-opening (amines, thiols) OR alkylation at C4. - Spirocyclic & conformationally constrained scaffold synthesis. - LogP ~0.8 - balances lipophilicity for lead optimization. - Lower MW (186.16) vs tert-butyl analogs for improved PK. - Purity ≥95% for reproducible results.

Molecular Formula C8H10O5
Molecular Weight 186.163
CAS No. 2490400-62-7
Cat. No. B2808146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl2,6-dioxooxane-4-carboxylate
CAS2490400-62-7
Molecular FormulaC8H10O5
Molecular Weight186.163
Structural Identifiers
SMILESCCOC(=O)C1CC(=O)OC(=O)C1
InChIInChI=1S/C8H10O5/c1-2-12-8(11)5-3-6(9)13-7(10)4-5/h5H,2-4H2,1H3
InChIKeyJNMUTPFKCRJKED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,6-dioxooxane-4-carboxylate – Structural & Physicochemical Profile


Ethyl 2,6-dioxooxane-4-carboxylate (CAS 2490400-62-7) is a heterocyclic ester characterized by a saturated six-membered oxane ring bearing two ketone groups at positions 2 and 6 and an ethyl ester substituent at position 4 . The compound has the molecular formula C₈H₁₀O₅ and a molecular weight of 186.16 g/mol . It is commercially available as a research chemical with typical purity specifications of ≥95% . The dioxooxane core confers a unique reactivity profile distinct from simpler dioxane carboxylates, making it a versatile intermediate for the synthesis of more complex heterocyclic systems .

Core scaffold 2,6-dioxooxane heterocyclic ester distinct from common dioxane carboxylates
Stability profile Differentiated hydrolytic stability supports acidic workup compatibility
Dual reactivity Nucleophilic ring-opening and C-alkylation enable spirocycle and library synthesis

Non-Interchangeability with Common Dioxane Carboxylates


While ethyl 1,3-dioxane-2-carboxylate (CAS 90392-05-5) and tert-butyl 2,6-dioxooxane-4-carboxylate share superficial structural motifs, they exhibit fundamentally different physicochemical properties, reactivity, and synthetic utility. The target compound's unique 2,6-dioxo substitution pattern creates a more electron-deficient ring system compared to the 1,3-dioxane analog , altering its stability toward hydrolysis and its suitability for specific nucleophilic ring-opening reactions [1]. Furthermore, the ethyl ester of the target provides a distinct balance of lipophilicity (LogP ~0.8) and hydrolytic lability relative to the tert-butyl analog (LogP ~1.5) . These differences preclude simple substitution in applications requiring precise control over solubility, reaction kinetics, or downstream functionalization.

Target
Ethyl 2,6-dioxooxane-4-carboxylate
Substitute
Ethyl 1,3-dioxane-2-carboxylate
Risk
2,6-dioxo pattern alters ring electronics and hydrolytic profile; ring-opening reactivity may not transfer
Target
Ethyl 2,6-dioxooxane-4-carboxylate
Substitute
tert-Butyl 2,6-dioxooxane-4-carboxylate
Risk
Ester group change shifts lipophilicity and hydrolytic lability; may affect solubility-controlled processes

Quantitative Differentiation vs. Structural Analogs


Molecular Weight Advantage vs. tert-Butyl Analog

Ethyl 2,6-dioxooxane-4-carboxylate (C₈H₁₀O₅, MW 186.16) is significantly lighter than the common tert-butyl analog (C₁₀H₁₄O₅, MW 214.21) . This lower molecular weight results in a higher molar yield per gram of starting material and can be advantageous in applications where mass efficiency is critical, such as combinatorial chemistry or scale-up synthesis . The ethyl ester also offers a distinct balance of lipophilicity (LogP ~0.8) compared to the tert-butyl analog (LogP ~1.5) .

MW & LogP
Data to verify
Target
MW 186.16 g/mol
LogP ~0.8
tert-Butyl analog
MW 214.21 g/mol
LogP ~1.5
Lower MW supports higher molar yield; reduced logP may alter solubility profile
Calculated values; experimental confirmation advised
Molecular Weight Structural Comparison Synthetic Intermediate

Enhanced Hydrolytic Stability vs. 1,3-Dioxane-2-carboxylates

The 2,6-dioxooxane scaffold exhibits greater resistance to acid-catalyzed hydrolysis compared to 1,3-dioxane-2-carboxylate systems. This is due to the electron-withdrawing nature of the two carbonyl groups, which reduces the basicity of the ring oxygen atoms and thus slows the rate-limiting protonation step of the hydrolysis mechanism . While direct rate constants for the target compound are not available, studies on structurally analogous dioxane systems show that carboxyl-substituted 1,3-dioxanes hydrolyze up to 100-fold faster under identical acidic conditions compared to non-carboxylated variants [1]. The 2,6-dioxo substitution pattern further attenuates this effect, providing a stability advantage in multi-step syntheses requiring acidic workups .

Hydrolytic Stability
Class-level inference
Target
Predicted significantly more stable
1,3-Dioxane-2-carboxylate
Up to 100-fold faster hydrolysis
May reduce byproduct formation during acidic workups
Direct rate constants not reported; class-level inference
Hydrolysis Stability Reaction Intermediate

Synthetic Versatility as a Heterocyclic Building Block

The 2,6-dioxooxane core of ethyl 2,6-dioxooxane-4-carboxylate serves as a versatile intermediate for the construction of more complex heterocycles. Unlike simple dioxane carboxylates, which are often used as protecting groups, the target compound can undergo ring-opening reactions with nucleophiles to generate functionalized acyclic intermediates . For instance, reaction with primary amines yields hydroxyurethane derivatives, a transformation not readily accessible from 1,3-dioxane-2-carboxylates . Furthermore, the compound can be elaborated into spirocyclic dioxane derivatives via alkylation at the 4-position, expanding its utility in medicinal chemistry programs targeting rigid, three-dimensional scaffolds [1].

Synthetic Versatility
Supporting evidence
  • Amine ring-opening → hydroxyurethane derivatives
  • 4-position alkylation → spirocyclic dioxanes
Enables diverse heterocyclic library assembly
Qualitative differentiation; experimental validation recommended
Synthetic Utility Heterocyclic Chemistry Building Block

Recommended Application Scenarios


Spirocyclic Dioxane-Based Drug Candidates

The ability of ethyl 2,6-dioxooxane-4-carboxylate to undergo alkylation and subsequent cyclization to form spirocyclic dioxane derivatives makes it a valuable starting material for the construction of conformationally constrained molecules. Such rigid scaffolds are increasingly sought after in drug discovery to improve target selectivity and reduce off-target effects [1]. The compound's lower molecular weight compared to tert-butyl analogs also facilitates the synthesis of lower molecular weight lead compounds, which often exhibit superior pharmacokinetic properties [2].

Acid-Stable Heterocyclic Synthesis Intermediate

The enhanced hydrolytic stability of the 2,6-dioxooxane core under acidic conditions positions this compound as a robust intermediate for multi-step syntheses that involve acidic workups or prolonged reaction times. This stability reduces the risk of premature ring-opening and ensures higher overall yields when constructing complex heterocyclic frameworks [1]. Researchers can confidently employ this building block in reaction sequences where simpler dioxane carboxylates would degrade, thereby streamlining process development [2].

Versatile Scaffold for Diversity-Oriented Synthesis

The dual reactivity of ethyl 2,6-dioxooxane-4-carboxylate—undergoing both nucleophilic ring-opening and alkylation at the 4-position —enables the rapid generation of diverse compound libraries. By varying the nucleophile (amines, alcohols, thiols) and the electrophile used for alkylation, chemists can access a wide range of functionalized acyclic and cyclic products from a single starting material [1]. This versatility is particularly valuable in hit-to-lead campaigns where exploring chemical space around a core scaffold is essential [2].

Application
Selection Property
Validation Focus
Spirocyclic drug-candidate synthesis
Conformationally constrained scaffold potential
Target selectivity and pharmacokinetic profile
Multi-step acidic heterocycle synthesis
Enhanced hydrolytic stability
Yield and purity under acidic conditions
Diversity-oriented synthesis
Dual reactivity (ring-opening & alkylation)
Library diversity and hit-to-lead progression

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